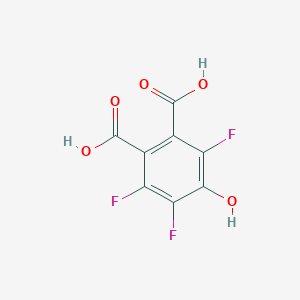![molecular formula C17H23N3O2 B8597804 tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)
tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or other reduced forms .
Aplicaciones Científicas De Investigación
tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly FGFRs.
Medicine: Its potential as an FGFR inhibitor makes it a candidate for cancer therapy.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate involves the inhibition of fibroblast growth factor receptors. By binding to these receptors, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are also studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: Other derivatives of this core structure have been developed and studied for their potential as FGFR inhibitors.
Uniqueness
tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of structural features, which confer high potency and selectivity for FGFR inhibition. This makes it a valuable lead compound for further optimization and development in cancer therapy .
Propiedades
Fórmula molecular |
C17H23N3O2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-5-6-12(11-20)14-10-19-15-13(14)7-4-8-18-15/h4,7-8,10,12H,5-6,9,11H2,1-3H3,(H,18,19) |
Clave InChI |
CAXZIBFATHGURE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CNC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-2H,4H-[1,3]dioxino[5,4-b]pyridine-6-carbaldehyde](/img/structure/B8597732.png)





![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)


![1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)


![(3-oxo-3,6,8,9-tetrahydro-1H-furo[3,4-f]isochromen-6-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8597836.png)
